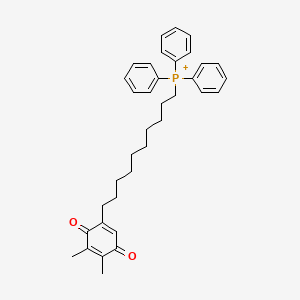

SKQ-1 ion

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

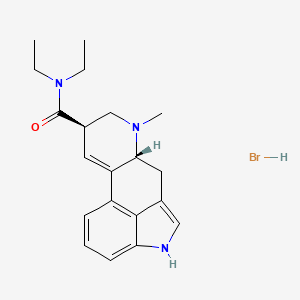

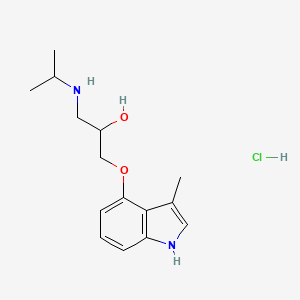

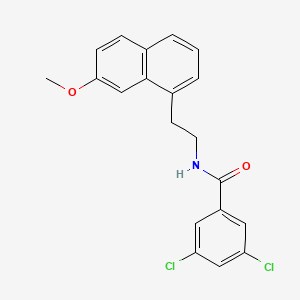

The compound “SKQ-1 ion” is a mitochondria-targeted antioxidant developed by Professor Vladimir Skulachev and his team. It is a lipophilic cation linked via a saturated hydrocarbon chain to an antioxidant moiety, specifically plastoquinone. This unique structure allows the this compound to effectively penetrate various cell membranes and accumulate in the mitochondrial matrix, where it exerts its antioxidant effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of the SKQ-1 ion involves the conjugation of plastoquinone with a triphenylphosphonium cation. The synthesis typically starts with the derivatization of plastoquinone, followed by the attachment of a hydrocarbon chain and the final conjugation with triphenylphosphonium .

Industrial Production Methods

In industrial settings, the this compound is often prepared as a nano preparation. This involves dissolving polyethylene glycol-polyglutamic acid (PEG-PGA) and mixing it with the SKQ-1 solution to form PEG-PGA-coated spherical nanoparticles. This nano preparation enhances the stability and bioavailability of the this compound .

Analyse Des Réactions Chimiques

Types of Reactions

The SKQ-1 ion primarily undergoes redox reactions due to its antioxidant properties. It can accept and donate electrons, thereby neutralizing reactive oxygen species (ROS) within the mitochondria .

Common Reagents and Conditions

The this compound is often used in conjunction with other antioxidants and reagents that facilitate its redox activity. Common conditions include physiological pH and the presence of mitochondrial electron transport chain components .

Major Products Formed

The major products formed from the reactions involving the this compound are typically reduced forms of ROS, such as water and less reactive oxygen species. These reactions help mitigate oxidative stress within cells .

Applications De Recherche Scientifique

The SKQ-1 ion has a wide range of scientific research applications:

Chemistry: Used as a model compound to study redox reactions and mitochondrial targeting.

Biology: Investigated for its role in protecting cells from oxidative stress and apoptosis.

Medicine: Explored as a therapeutic agent for conditions associated with mitochondrial dysfunction, such as ischemia-reperfusion injury, autoimmune arthritis, Alzheimer’s disease, and ophthalmological disorders like dry eye syndrome

Mécanisme D'action

The SKQ-1 ion exerts its effects by selectively accumulating in the mitochondrial matrix due to its lipophilic cationic nature. Once inside the mitochondria, it neutralizes ROS by undergoing redox reactions. This helps maintain mitochondrial integrity and function, thereby preventing cell damage and apoptosis. The molecular targets of the this compound include components of the mitochondrial electron transport chain and various ROS .

Comparaison Avec Des Composés Similaires

The SKQ-1 ion is structurally similar to other mitochondria-targeted antioxidants, such as MitoQ. it differs in its antioxidant moiety, with plastoquinone replacing ubiquinone. This substitution enhances the antioxidant activity and efficacy of the this compound. Similar compounds include:

MitoQ: Contains ubiquinone as the antioxidant moiety.

TPPB: A derivative of alpha-tocopherol linked to triphenylphosphonium.

C12-TPP: Lacks the antioxidant quinone moiety but retains the targeting ability

The this compound stands out due to its superior antioxidant properties and its ability to protect cells from oxidative stress more effectively than its counterparts .

Propriétés

Numéro CAS |

934960-96-0 |

|---|---|

Formule moléculaire |

C36H42O2P+ |

Poids moléculaire |

537.7 g/mol |

Nom IUPAC |

10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium |

InChI |

InChI=1S/C36H42O2P/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3/q+1 |

Clé InChI |

ZFUDULLGKXSPPH-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-(6-methylsulfanylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B12755591.png)